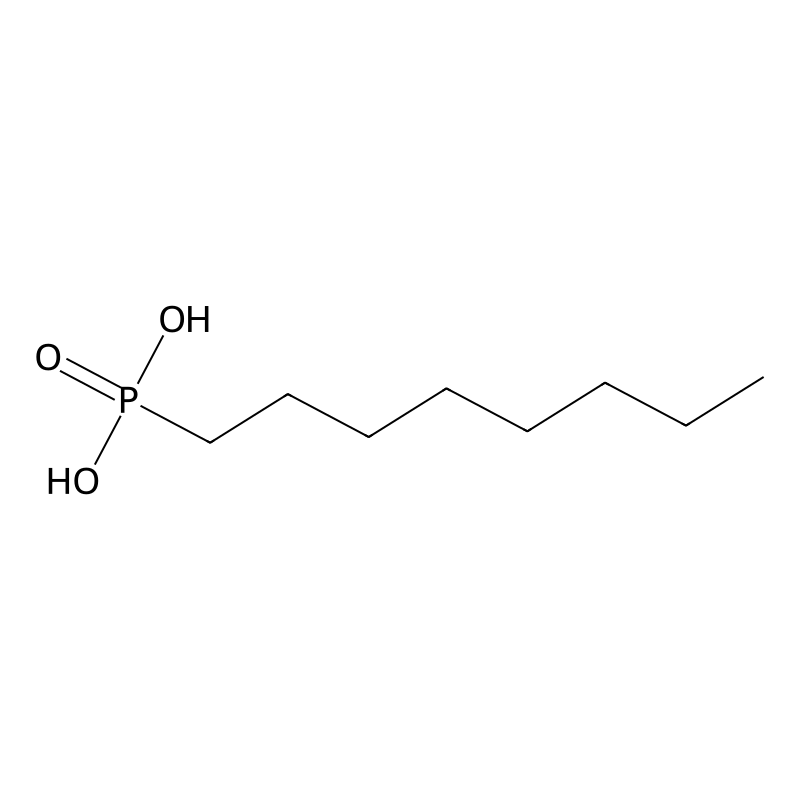Self Assembly & Contact Printing
CAS No.:4724-48-5
Molecular Formula:C8H19O3P
Molecular Weight:194.21 g/mol
Availability:
In Stock
CAS No.:31098-40-5
Molecular Formula:C6H16ClNS
Molecular Weight:169.72 g/mol
Availability:
In Stock
CAS No.:14475-59-3
Molecular Formula:C6H11BrOS
Molecular Weight:211.12 g/mol
Availability:
In Stock
CAS No.:83905-98-0
Molecular Formula:C11H25O4P
Molecular Weight:252.29
Availability:
In Stock
CAS No.:137174-84-6
Molecular Formula:C7H4F5O3P
Molecular Weight:262.07 g/mol
Availability:
In Stock
CAS No.:146780-09-8
Molecular Formula:C8H8F3O3P
Molecular Weight:240.12 g/mol
Availability:
In Stock





